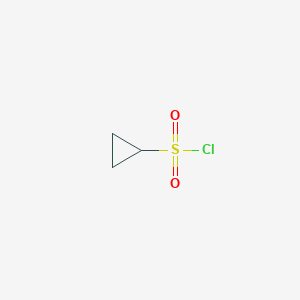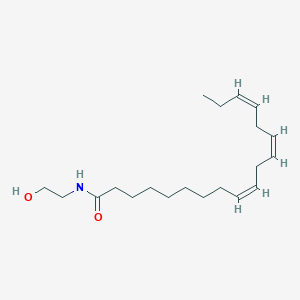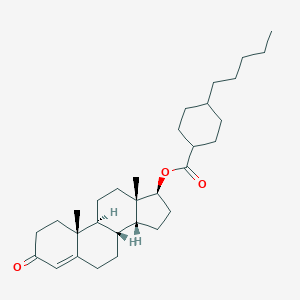
Tnpcc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tnpcc, also known as 2,4,6-trinitrophenyl chloride, is a chemical compound that has been extensively used in scientific research. It is a derivative of phenol and is commonly used as a reagent in organic chemistry. Tnpcc is widely used in the synthesis of peptides, proteins, and other organic compounds.
Mecanismo De Acción
The mechanism of action of Tnpcc involves the reaction of the reagent with the amino group of lysine and the N-terminus of peptides and proteins. The reaction results in the formation of a stable TNP derivative, which can be detected and quantified by spectrophotometry or chromatography.
Efectos Bioquímicos Y Fisiológicos
Tnpcc does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for the selective modification of amino acids in peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tnpcc has several advantages for lab experiments. It is a highly selective reagent that reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This selectivity allows for the precise modification and detection of peptides and proteins. Tnpcc is also a stable reagent that can be stored for extended periods without degradation.
However, Tnpcc also has some limitations for lab experiments. It is a toxic and hazardous chemical that requires careful handling and disposal. Tnpcc can also react with other amino acids in peptides and proteins, which can result in the formation of unwanted derivatives.
Direcciones Futuras
For the use of Tnpcc in scientific research include the synthesis of modified peptides and proteins and the development of new detection methods.
Métodos De Síntesis
Tnpcc is synthesized by the reaction of phenol with nitric acid and hydrochloric acid. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Tnpcc has been extensively used in scientific research for the synthesis of peptides and proteins. It is commonly used as a reagent for the selective modification of amino acids in peptides and proteins. Tnpcc reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This reaction results in the formation of a stable trinitrophenyl (TNP) derivative, which can be used for the detection and quantification of peptides and proteins.
Propiedades
Número CAS |
130464-79-8 |
|---|---|
Nombre del producto |
Tnpcc |
Fórmula molecular |
C31H48O3 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1 |
Clave InChI |
YEJKQRVAFMEOKN-QPUCLBINSA-N |
SMILES isomérico |
CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
SMILES canónico |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Sinónimos |
testosterone-4-n-pentylcyclohexyl carboxylate testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer TNPCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



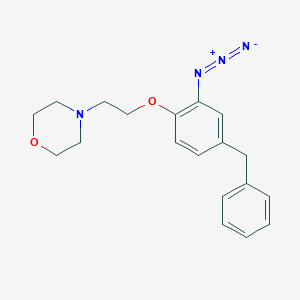
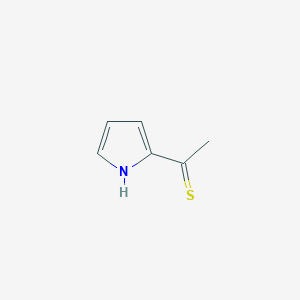
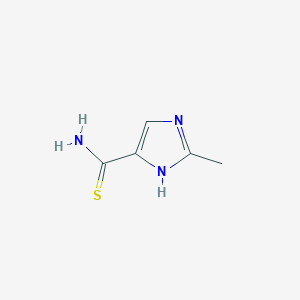
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
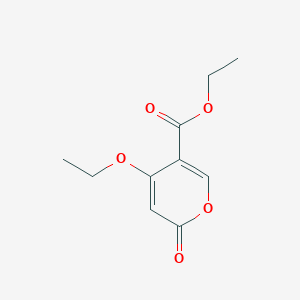
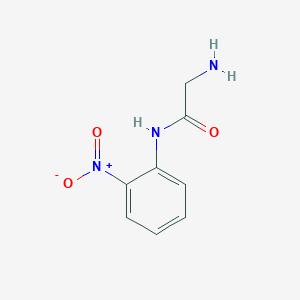
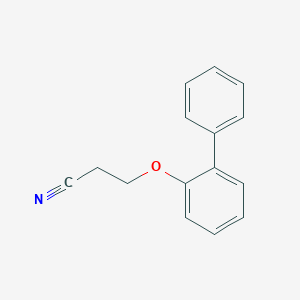
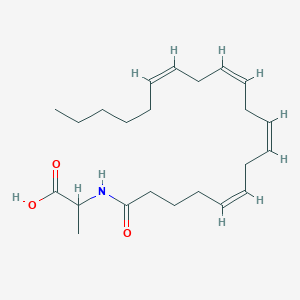
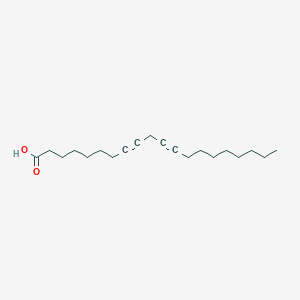
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
